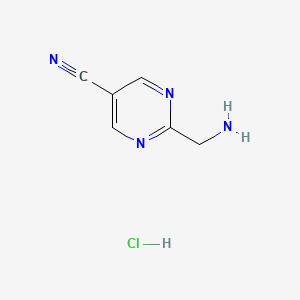

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride

Beschreibung

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is a pyrimidine derivative characterized by an aminomethyl (-CH2NH2) group at the 2-position and a cyano (-CN) group at the 5-position of the pyrimidine ring, with a hydrochloride salt formation. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry and material science due to their versatile reactivity and ability to interact with biological targets .

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyrimidine-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELGAHCQEYWUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce aminomethyl derivatives .

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Applications

-

Cancer Treatment :

- Studies indicate that 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride exhibits anticancer properties, comparable to established drugs like doxorubicin. It has demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

- Related compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, suggesting potential use in anti-inflammatory therapies as well .

- Enzyme Interaction Studies :

Applications in Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its derivatives have been explored for various pharmacological activities, including:

- Antimicrobial Activity : Pyrimidine derivatives have been identified with broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Compounds structurally similar to 2-(aminomethyl)pyrimidine-5-carbonitrile have shown promise in reducing inflammation through COX-2 inhibition .

- Antiviral and Antifungal Activities : Some derivatives have exhibited significant antiviral and antifungal properties, making them candidates for further development in infectious disease treatments .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- 5-cyano (-CN): Electron-withdrawing group that influences electronic properties and reactivity.

- Hydrochloride salt : Improves stability and aqueous solubility.

Based on structural analogs, the inferred formula is C6H5ClN4 (molecular weight ≈ 180.03 g/mol). Discrepancies in the evidence (e.g., erroneous attribution to C11H25NOSi in ) highlight the need for further experimental validation .

Comparison with Similar Pyrimidine Derivatives

The following table compares 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Structural and Functional Differences

Substituent Effects: Aminomethyl vs. Chloromethyl: The target compound’s 2-aminomethyl group (vs.

Salt Formation: The hydrochloride salt in the target compound and 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride improves solubility in polar solvents. In contrast, the dihydrochloride salt of 4-Amino-5-Aminomethyl-2-Methylpyrimidine () may offer even greater aqueous solubility but could complicate crystallization processes .

Ring Substitution Patterns: Positional Isomerism: The placement of substituents significantly impacts biological activity. For example, 4-Amino-5-Aminomethyl-2-Methylpyrimidine () has substituents at positions 2, 4, and 5, which may sterically hinder interactions with enzymatic targets compared to the target compound’s simpler substitution pattern .

Biologische Aktivität

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is a pyrimidine derivative that has gained attention for its biological activities, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound is notable for its potential applications in cancer therapy due to its ability to interfere with critical signaling pathways involved in cell proliferation and survival.

The primary mechanism of action for this compound involves:

- Targeting EGFR : This compound acts as an ATP-mimicking tyrosine kinase inhibitor, which disrupts the normal function of EGFR, a key regulator in various cellular processes including growth and differentiation.

- Inhibition of Signaling Pathways : By inhibiting EGFR, the compound affects downstream pathways such as the RAS/RAF/MEK/ERK pathway. This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer types. The following table summarizes its biological activity and potency:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 12 | Inhibits proliferation |

These findings suggest that the compound could serve as a promising candidate for further development in anticancer therapies.

Inhibition of COX-2

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has shown potential as a COX-2 inhibitor, which is relevant in conditions characterized by inflammation:

- COX-2 Inhibition : The compound demonstrated IC50 values comparable to established COX-2 inhibitors like Celecoxib, indicating its potential utility in treating inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations.

- Animal Models : Further investigations in murine models of cancer have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to its dual action on both EGFR inhibition and COX-2 suppression .

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with aminomethyl groups. The following methods are commonly employed:

- Synthetic Route : One prevalent method includes reacting 2-chloromethylpyrimidine with ammonia or an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Chemical Stability : The hydrochloride form enhances solubility and stability, making it suitable for various applications compared to its non-salt counterparts.

Q & A

Q. What are the established synthetic routes for 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride, and what reaction conditions optimize yield?

Synthesis typically involves multi-step reactions, including:

- Condensation reactions : Starting with pyrimidine precursors and aminomethylating agents under basic conditions (e.g., potassium hydroxide or triethylamine as catalysts) .

- Substitution reactions : Chlorinated intermediates (e.g., phosphoryl chloride) react with ammonia or amines to introduce the aminomethyl group .

- Cyano group introduction : Nitrile formation via dehydration of amides or direct cyanation using reagents like copper cyanide .

Optimization requires temperature control (60–100°C), inert atmospheres, and polar aprotic solvents (DMF, DMSO). Yields improve with stoichiometric precision and catalyst selection (e.g., Pd/C for selective substitutions) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the pyrimidine backbone, aminomethyl group ( 3.5–4.0 ppm), and nitrile ( 110–120 ppm) .

- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3350 cm (N-H stretch) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight (e.g., 194.06 g/mol for related pyrimidines) .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding reactivity .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Keep in a tightly sealed, light-resistant container at 2–8°C to prevent hydrolysis or photodegradation .

- Handling : Use inert atmospheres (N/Ar) during synthesis and gloveboxes for moisture-sensitive steps. Avoid contact with strong acids/bases to preserve the nitrile and amine groups .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Enzyme inhibition : Derivatives inhibit kinases (e.g., EGFR) and metabolic enzymes (e.g., DHODH) via competitive binding. Use fluorescence-based kinase assays or HPLC to measure substrate conversion .

- Cell proliferation assays : Test anticancer activity using MTT or apoptosis markers (e.g., caspase-3) in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to ATP-binding pockets or allosteric sites .

Q. How do pH and solvent conditions affect the stability of this compound?

- Aqueous stability : Degrades rapidly at extreme pH (<3 or >10) due to nitrile hydrolysis or amine protonation. Use buffered solutions (pH 6–8) for in vitro studies .

- Solvent compatibility : Stable in DMSO and DMF but reacts with alcohols (e.g., methanol) under reflux. Monitor via TLC or HPLC for decomposition .

Q. How should researchers resolve contradictions in reported bioactivity data for pyrimidine derivatives?

- Orthogonal assays : Cross-validate enzyme inhibition using both radiometric (e.g., P-ATP) and colorimetric (e.g., ADP-Glo™) methods .

- Structural analogs : Compare activity of halogenated vs. methylated derivatives to identify SAR trends .

- Meta-analysis : Aggregate data from public databases (PubChem, ChEMBL) to assess reproducibility .

Q. What computational strategies predict the reactivity of this compound in derivatization reactions?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic tools : Use Synthia or Reaxys to plan routes for introducing substituents (e.g., amides, sulfonamides) .

Q. What derivatization strategies enhance the pharmacological profile of this compound?

- Nitrile conversion : Transform the cyano group into tetrazoles (via [3+2] cycloaddition) or amides (via hydrolysis) for improved bioavailability .

- Aminomethyl functionalization : React with aldehydes to form Schiff bases or with acyl chlorides to generate urea derivatives .

- Heterocycle fusion : Fuse with pyrrole or imidazole rings to modulate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.